molecular formula C19H21NO B13146182 2-((Diphenylamino)methyl)cyclohexanone CAS No. 140679-52-3

2-((Diphenylamino)methyl)cyclohexanone

Cat. No.: B13146182
CAS No.: 140679-52-3
M. Wt: 279.4 g/mol
InChI Key: FJXTYAYLLQCINT-UHFFFAOYSA-N
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Description

2-((Diphenylamino)methyl)cyclohexanone is an organic compound with the molecular formula C19H21NO It consists of a cyclohexanone ring substituted with a diphenylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclohexanone, diphenylamine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-((Diphenylamino)methyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Diphenylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylamino group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The cyclohexanone ring can undergo conformational changes, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Diphenylamino)methyl)cyclohexanone is unique due to the presence of both the diphenylamino group and the cyclohexanone ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.

Properties

CAS No.

140679-52-3

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

2-[(N-phenylanilino)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H21NO/c21-19-14-8-7-9-16(19)15-20(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2

InChI Key

FJXTYAYLLQCINT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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